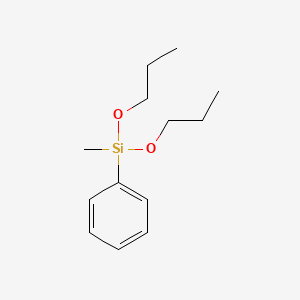
Methyl(phenyl)dipropoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(phenyl)dipropoxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two propoxy groups. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(phenyl)dipropoxysilane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with propanol in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by propoxy groups. The reaction conditions typically include a solvent like toluene and a temperature range of 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(phenyl)dipropoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; reactions often require a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Methyl(phenyl)dipropoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its unique properties.
Mécanisme D'action
The mechanism by which methyl(phenyl)dipropoxysilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to participate in a wide range of chemical reactions. The phenyl and propoxy groups contribute to the compound’s reactivity and solubility, enabling it to interact with different molecular pathways.
Comparaison Avec Des Composés Similaires
Methyl(phenyl)dipropoxysilane can be compared with other organosilicon compounds such as:
Phenyltrimethoxysilane: Similar in structure but contains three methoxy groups instead of propoxy groups.
Methyltrimethoxysilane: Contains three methoxy groups and a methyl group, lacking the phenyl group.
Diphenyldimethoxysilane: Contains two phenyl groups and two methoxy groups, differing in the number of phenyl and alkoxy groups.
The uniqueness of this compound lies in its combination of a phenyl group and two propoxy groups, which impart specific chemical and physical properties that are advantageous for certain applications.
Propriétés
Numéro CAS |
58657-53-7 |
|---|---|
Formule moléculaire |
C13H22O2Si |
Poids moléculaire |
238.40 g/mol |
Nom IUPAC |
methyl-phenyl-dipropoxysilane |
InChI |
InChI=1S/C13H22O2Si/c1-4-11-14-16(3,15-12-5-2)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
Clé InChI |
JQYGMRTZHJTQAC-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](C)(C1=CC=CC=C1)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


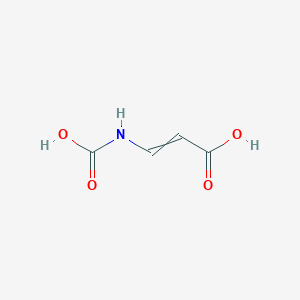
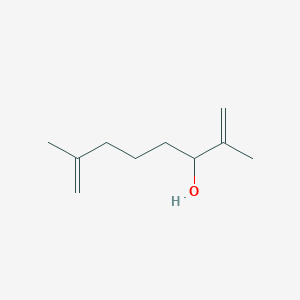

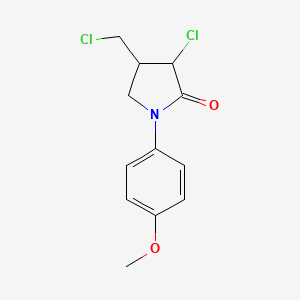
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)

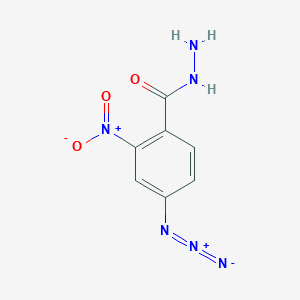

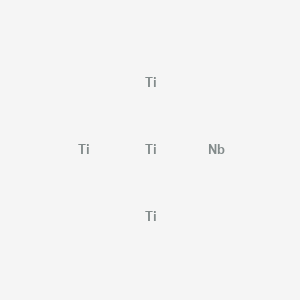
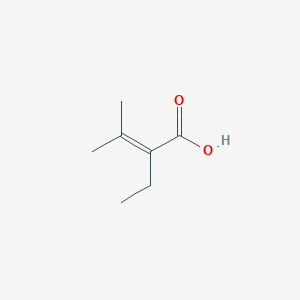

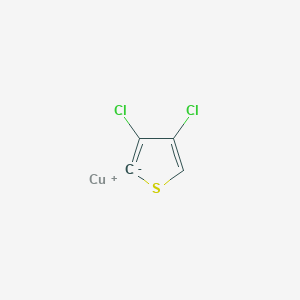
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
